

# Efficacy of GSK2245035 in Allergic Rhinitis: A Comparative Analysis Against Standard Treatments

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Toll-like receptor 7 (TLR7) agonist, GSK2245035, against established treatments for allergic rhinitis, namely the intranasal corticosteroid fluticasone furoate and the leukotriene receptor antagonist montelukast. The analysis is based on available clinical trial data, focusing on efficacy, experimental protocols, and mechanisms of action.

### **Comparative Efficacy Data**

The following tables summarize the quantitative efficacy of GSK2245035, fluticasone furoate, and montelukast in reducing the symptoms of allergic rhinitis, primarily focusing on the change in Total Nasal Symptom Score (TNSS).

Table 1: Efficacy of GSK2245035 vs. Placebo in Allergic Rhinitis



Treatment Group	Primary Efficacy Endpoint	Results	Study Identifier
GSK2245035 (20 ng)	Median reduction in TNSS 15 minutes post-Nasal Allergen Challenge (NAC) at 1- week post-treatment	-1.9	TL7116958
GSK2245035 (80 ng)	Median reduction in TNSS 15 minutes post-Nasal Allergen Challenge (NAC) at 1- week post-treatment	-1.8	TL7116958
GSK2245035 (20 ng)	Median reduction in TNSS 15 minutes post-Nasal Allergen Challenge (NAC) at 3- weeks post-treatment	-1.3	TL7116958
GSK2245035 (80 ng)	Median reduction in TNSS 15 minutes post-Nasal Allergen Challenge (NAC) at 3- weeks post-treatment	-1.4	TL7116958
Placebo	Change in TNSS	Not reported to have significant reduction	TL7116958

Table 2: Efficacy of Fluticasone Furoate vs. Placebo in Seasonal Allergic Rhinitis (SAR)



Treatment Group	Primary Efficacy Endpoint	Mean Change from Baseline	p-value vs. Placebo	Study Identifier
Fluticasone Furoate (110 µg once daily)	Daily reflective Total Nasal Symptom Score (rTNSS) over 2 weeks	-1.473[ <u>1</u> ]	<0.001[1]	FFR30003[2]
Placebo	Daily reflective Total Nasal Symptom Score (rTNSS) over 2 weeks	Not specified, but significantly less than treatment	N/A	FFR30003[2]

Table 3: Efficacy of Montelukast in Allergic Rhinitis

Treatment Group	Primary Efficacy Endpoint	Mean Change from Baseline	p-value vs. Placebo
Montelukast (10 mg once daily)	Daytime Nasal Symptom Score over 4 weeks	Statistically significant improvement	0.003
Montelukast- Fexofenadine Combination	Total Nasal Symptom Score over 4 weeks	-9.46	<0.0033 (vs. Montelukast- Levocetirizine)[3]
Montelukast- Levocetirizine Combination	Total Nasal Symptom Score over 4 weeks	-8.0[3]	N/A

# Experimental Protocols GSK2245035 Clinical Trial (TL7116958)

This randomized, double-blind, placebo-controlled study evaluated the safety, pharmacodynamics, and efficacy of intranasal GSK2245035 in participants with seasonal



#### allergic rhinitis.[1]

- Participants: 42 individuals with a history of allergic rhinitis.[1]
- Treatment Regimen: Participants were randomized to receive eight weekly intranasal doses of GSK2245035 (20 ng or 80 ng) or placebo.[1]
- Efficacy Assessment: The primary efficacy was assessed through Nasal Allergen Challenges (NACs) conducted at baseline and at 1 and 3 weeks after the final dose. The Total Nasal Symptom Score (TNSS), a composite score of nasal congestion, rhinorrhea, sneezing, and itching, was recorded.[1]
- Nasal Allergen Challenge (NAC) Protocol: The specific allergen for the challenge was
  chosen based on the participant's known sensitivities. The challenge involved administering
  increasing concentrations of the allergen until a predefined symptom threshold was met.
   TNSS and other objective measures like Peak Nasal Inspiratory Flow (PNIF) were recorded
  at set intervals post-challenge.
- Biomarker Analysis: Nasal and serum levels of IFN-inducible protein 10 (IP-10) and other allergic biomarkers were measured to assess the pharmacodynamic response.

#### **Fluticasone Furoate Clinical Trial**

A representative study for fluticasone furoate was a randomized, double-blind, placebocontrolled, parallel-group study in patients with seasonal allergic rhinitis.[1]

- Participants: Patients aged 12 years and older with a history of SAR.
- Treatment Regimen: Fluticasone furoate nasal spray (110 μg) or placebo administered once daily for 2 weeks.[1]
- Efficacy Assessment: Patients recorded their nasal and ocular symptoms daily using a reflective scoring system. The primary endpoint was the mean change from baseline in the daily reflective Total Nasal Symptom Score (rTNSS).

#### **Montelukast Clinical Trial**



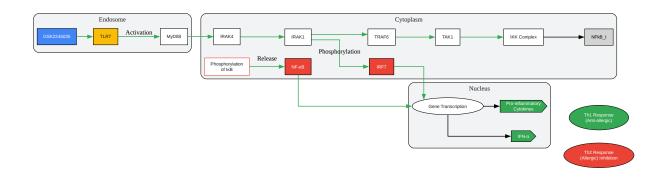
A typical study evaluating montelukast was a randomized, double-blind, placebo-controlled trial in patients with seasonal allergic rhinitis.

- Participants: Patients with a history of SAR and a positive skin test to relevant seasonal allergens.
- Treatment Regimen: Montelukast (10 mg) or placebo taken orally once daily for the study duration.
- Efficacy Assessment: The primary endpoint was the change from baseline in the daytime nasal symptoms score, which is a component of the TNSS.

# Mechanism of Action and Signaling Pathways GSK2245035: TLR7 Agonist

GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[4] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[4] Its activation by GSK2245035 mimics the response to single-stranded viral RNA, leading to the production of type I interferons (IFNs), particularly IFN-α.[4] This response is thought to shift the immune balance away from the Th2-dominant response characteristic of allergic rhinitis towards a Th1-mediated response, thereby reducing allergic inflammation.





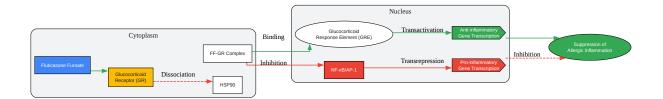
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GSK2245035 Signaling Pathway

#### Fluticasone Furoate: Glucocorticoid Receptor Agonist

Fluticasone furoate is a synthetic corticosteroid that acts as a potent agonist for the glucocorticoid receptor (GR). Upon binding to the cytosolic GR, the complex translocates to the nucleus where it modulates gene expression. This leads to the transactivation of genes encoding anti-inflammatory proteins and the transrepression of genes encoding pro-inflammatory proteins, such as cytokines, chemokines, and adhesion molecules. The overall effect is a broad suppression of the inflammatory response in the nasal mucosa.[5][6]





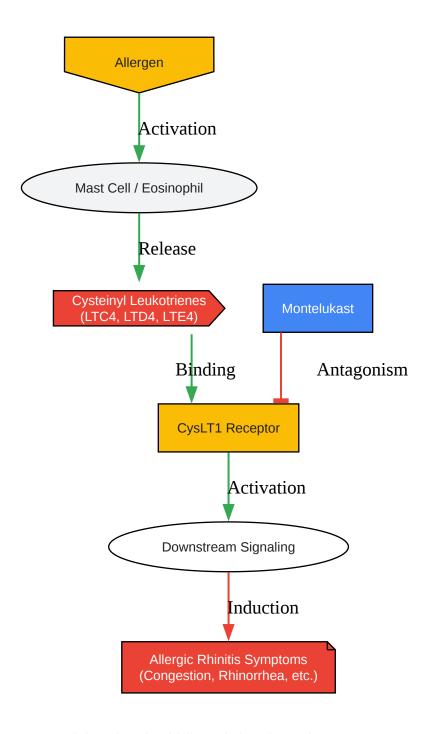
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Fluticasone Furoate Signaling Pathway

#### **Montelukast: Cysteinyl Leukotriene Receptor Antagonist**

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators released from mast cells and eosinophils during an allergic reaction. By blocking the CysLT1 receptor, montelukast prevents the downstream effects of these leukotrienes, which include bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells.[7][8]





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Montelukast Mechanism of Action

# **Summary and Conclusion**

GSK2245035 represents a novel immunomodulatory approach to treating allergic rhinitis by targeting the innate immune system. The available data suggests it can reduce nasal symptoms following an allergen challenge. However, more extensive clinical trial data with



direct, head-to-head comparisons against standard-of-care treatments like fluticasone furoate and montelukast are needed to fully establish its comparative efficacy and place in therapy.

Fluticasone furoate, a potent intranasal corticosteroid, demonstrates robust efficacy in reducing both nasal and ocular symptoms of allergic rhinitis with a well-established safety profile.

Montelukast offers a convenient oral treatment option that is effective in managing the symptoms of allergic rhinitis, particularly when combined with an antihistamine.

The choice of treatment will depend on various factors including symptom severity, patient preference, and the presence of comorbidities such as asthma. The distinct mechanisms of action of these three agents offer different therapeutic strategies for the management of allergic rhinitis. Further research, especially direct comparative trials, will be crucial in defining the optimal use of these treatments for different patient populations.

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